1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl-
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Overview
Description
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- is a complex organic compound that belongs to the class of imidazo-benzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- typically involves multi-step organic reactions The process may start with the formation of the imidazo-benzodiazepine core through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs.
Substitution: Halogenation, alkylation, and acylation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic effects.
Biology: Studied for its interaction with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential use in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves binding to specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By modulating the activity of these receptors, the compound can exert anxiolytic and sedative effects. The pathways involved may include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used as an anticonvulsant.
Uniqueness
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- stands out due to its unique structural features, such as the imidazo ring fused with the benzodiazepine core and the presence of multiple functional groups. These characteristics contribute to its diverse pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
61197-53-3 |
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Molecular Formula |
C24H24ClN5O2 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(2E)-8-chloro-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methylidene]-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C24H24ClN5O2/c25-18-6-7-21-19(14-18)23(17-4-2-1-3-5-17)26-15-22-27-20(24(32)30(21)22)16-29-10-8-28(9-11-29)12-13-31/h1-7,14,16,31H,8-13,15H2/b20-16+ |
InChI Key |
DTMFRFJEHJKXLZ-CAPFRKAQSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)/C=C/2\C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CCO)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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